2-Oxo-2-phenylethyl 3,5-dinitrobenzoate
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Overview
Description
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate is an organic compound with the molecular formula C15H10N2O7 It is a derivative of benzoic acid and features both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate typically involves the esterification of 3,5-dinitrobenzoic acid with 2-Oxo-2-phenylethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to form the corresponding acyl chloride, which then reacts with the alcohol to form the ester .
Industrial Production Methods
In an industrial setting, the synthesis may be optimized using microwave-assisted techniques and ionic liquids to enhance reaction rates and yields while adhering to green chemistry principles . This method reduces the production of hazardous by-products and improves the overall efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The nitro groups can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The ester bond can be hydrolyzed to yield 3,5-dinitrobenzoic acid and 2-Oxo-2-phenylethanol.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines and thiols.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being typical reagents.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: Amino derivatives.
Hydrolysis: 3,5-dinitrobenzoic acid and 2-Oxo-2-phenylethanol.
Scientific Research Applications
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific optical and electronic characteristics.
Biological Studies: Its derivatives have been studied for their potential antifungal and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 3,5-dinitrobenzoate involves its interaction with biological membranes and enzymes. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects . The ester bond can also be hydrolyzed, releasing active components that further contribute to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrobenzoate: Similar in structure but with nitro groups at different positions.
3,5-Dinitrobenzamide: Contains an amide group instead of an ester group.
Uniqueness
2-Oxo-2-phenylethyl 3,5-dinitrobenzoate is unique due to its combination of nitro and ester functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H10N2O7 |
---|---|
Molecular Weight |
330.25 g/mol |
IUPAC Name |
phenacyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C15H10N2O7/c18-14(10-4-2-1-3-5-10)9-24-15(19)11-6-12(16(20)21)8-13(7-11)17(22)23/h1-8H,9H2 |
InChI Key |
GNRJHGRESCWDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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